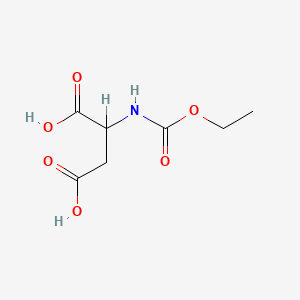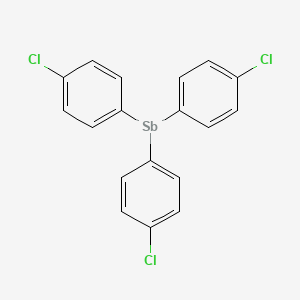
Tris(p-chlorophenyl)stibine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(p-chlorophenyl)stibine can be synthesized through the reaction of antimony trichloride with p-chlorophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows:
SbCl3+3C6H4ClMgBr→(C6H4Cl)3Sb+3MgBrCl
This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is typically refluxed in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(p-chlorophenyl)stibine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the p-chlorophenyl groups are replaced by other substituents.
Coordination: The antimony atom can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Coordination: Ligands such as phosphines, amines, and thiols can coordinate with the antimony center.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted this compound derivatives.
Coordination: Complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(p-chlorophenyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which tris(p-chlorophenyl)stibine exerts its effects involves the coordination of the antimony atom with various molecular targets. The antimony center can form bonds with electron-rich sites on biomolecules, potentially disrupting their normal function. This coordination can affect molecular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(p-chlorophenyl)phosphine: Similar structure but with phosphorus instead of antimony.
Tris(p-chlorophenyl)bismuthine: Similar structure but with bismuth instead of antimony.
Uniqueness
Tris(p-chlorophenyl)stibine is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. The antimony center provides different coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
6944-25-8 |
|---|---|
Molekularformel |
C18H12Cl3Sb |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)stibane |
InChI |
InChI=1S/3C6H4Cl.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI-Schlüssel |
OYKIHLPBCPGSMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Sb](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


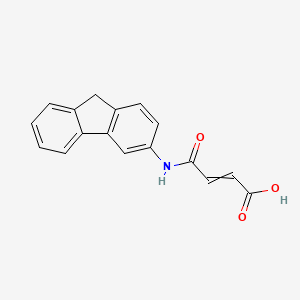
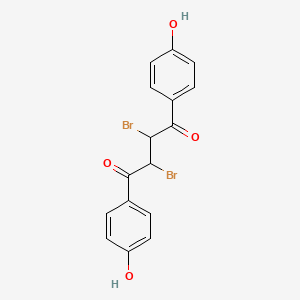
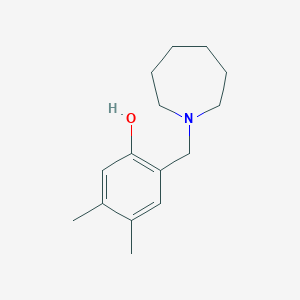
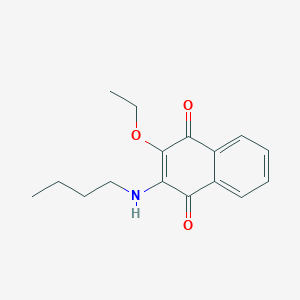

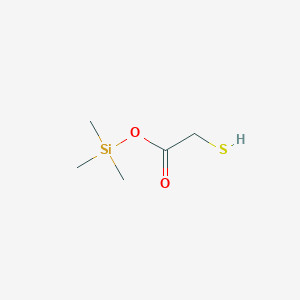
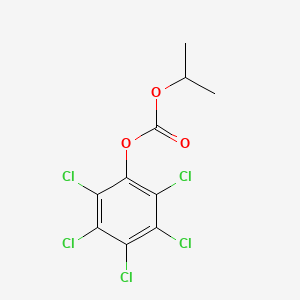
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)

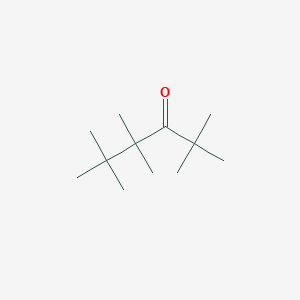
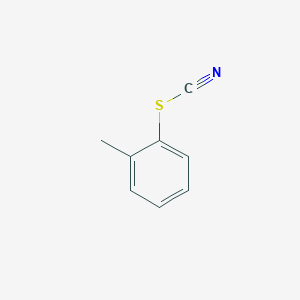

![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
